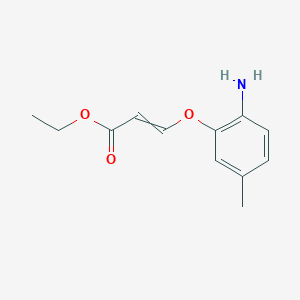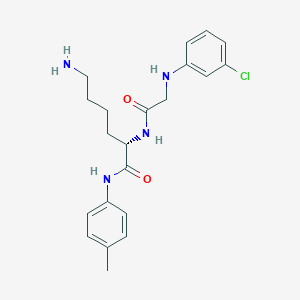
(2H-1,3-Benzodioxol-5-yl)methyl cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2H-1,3-Benzodioxol-5-yl)methyl cyanate is an organic compound that features a benzodioxole ring structure attached to a methyl cyanate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodioxol-5-yl)methyl cyanate typically involves the reaction of (2H-1,3-Benzodioxol-5-yl)methanol with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then reacts with cyanogen bromide to yield the desired product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(2H-1,3-Benzodioxol-5-yl)methyl cyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanate group to an amine group.
Substitution: The cyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: (2H-1,3-Benzodioxol-5-yl)methylamine.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
科学研究应用
(2H-1,3-Benzodioxol-5-yl)methyl cyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2H-1,3-Benzodioxol-5-yl)methyl cyanate involves its interaction with specific molecular targets. The cyanate group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2H-1,3-Benzodioxol-5-yl)methylamine: Similar structure but with an amine group instead of a cyanate group.
(2H-1,3-Benzodioxol-5-yl)methanol: Precursor to the cyanate compound, featuring a hydroxyl group.
(2H-1,3-Benzodioxol-5-yl)acetic acid: Contains a carboxylic acid group instead of a cyanate group.
Uniqueness
(2H-1,3-Benzodioxol-5-yl)methyl cyanate is unique due to the presence of the cyanate group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
920033-69-8 |
|---|---|
分子式 |
C9H7NO3 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-ylmethyl cyanate |
InChI |
InChI=1S/C9H7NO3/c10-5-11-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 |
InChI 键 |
ICRZUTUARYZVMU-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)COC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)

![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)

![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)


![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)

